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Compound of Interest

Compound Name: 5-Iodo-4-methoxypyridin-2-amine

Cat. No.: B2418018 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for the

compound 5-Iodo-4-methoxypyridin-2-amine (CAS No. 1226879-32-8)[1]. As a key

intermediate in medicinal chemistry and drug development, a thorough understanding of its

structural features through spectroscopic analysis is paramount for researchers and scientists.

This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering a robust framework for the identification and

characterization of this molecule. The methodologies and interpretations presented herein are

grounded in established spectroscopic principles and data from analogous structures, providing

a reliable reference for laboratory applications.

Molecular Structure and Key Features
5-Iodo-4-methoxypyridin-2-amine possesses a substituted pyridine core, a versatile scaffold

in pharmaceutical research. The key structural features influencing its spectroscopic properties

are the primary amine (-NH₂), the methoxy group (-OCH₃), and the iodine substituent on the

aromatic ring. These functional groups give rise to characteristic signals in various

spectroscopic techniques, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. For 5-Iodo-4-methoxypyridin-2-amine, both ¹H and ¹³C NMR will provide

critical information on the electronic environment of the protons and carbons.
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine

protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating

effects of the amine and methoxy groups and the electron-withdrawing and anisotropic effects

of the iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.20 - 6.40 Singlet -

H-6 7.70 - 7.90 Singlet -

-NH₂ 4.50 - 5.50 Broad Singlet -

-OCH₃ 3.80 - 4.00 Singlet -

Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as

DMSO-d₆ or CDCl₃ is crucial. DMSO-d₆ is often preferred for compounds with amine groups as

it can slow down proton exchange, sometimes allowing for the observation of N-H coupling.

The broadness of the amine signal is due to quadrupole broadening from the ¹⁴N nucleus and

potential hydrogen exchange with trace amounts of water in the solvent. The singlet nature of

the aromatic protons is due to the substitution pattern, which eliminates vicinal proton-proton

coupling.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position

of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 158 - 162

C-3 95 - 100

C-4 165 - 170

C-5 75 - 80

C-6 150 - 155

-OCH₃ 55 - 60

Expertise & Experience: The significant upfield shift of C-5 is a direct consequence of the

heavy atom effect of the directly attached iodine. Conversely, C-4 is expected to be the most

downfield aromatic carbon due to the deshielding effect of the attached oxygen atom of the

methoxy group. The C-2 and C-6 carbons are also significantly deshielded due to their

proximity to the electronegative nitrogen atom of the pyridine ring.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 5-Iodo-4-methoxypyridin-2-amine will be characterized by absorptions

corresponding to the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

N-H Stretch 3400 - 3250
Two bands, characteristic of a

primary amine[2]

C-H Stretch (Aromatic) 3100 - 3000 Sharp bands

C-H Stretch (Aliphatic) 3000 - 2850
Associated with the methoxy

group

C=N, C=C Stretch 1650 - 1580 Aromatic ring vibrations

N-H Bend 1650 - 1580
Scissoring vibration of the

primary amine[2]

C-O Stretch 1300 - 1200 Aryl ether stretch

C-N Stretch 1335 - 1250 Aromatic amine stretch[2]

Trustworthiness: The presence of two distinct bands in the N-H stretching region is a highly

reliable indicator of a primary amine (-NH₂). The exact positions of the aromatic C=N and C=C

stretching bands can be complex due to overlapping vibrations within the pyridine ring.

Experimental Protocol for IR Spectroscopy
A standard protocol for acquiring the IR spectrum would involve using an Attenuated Total

Reflectance (ATR) accessory on an FTIR spectrometer.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 5-Iodo-4-methoxypyridin-2-amine is expected

to show a prominent molecular ion peak (M⁺) at m/z 250, corresponding to the molecular

weight of the compound[1]. The isotopic pattern of the molecular ion will be characteristic of a

molecule containing one iodine atom.

Table 4: Predicted Key Mass Spectral Fragments

m/z Proposed Fragment

250 [M]⁺

235 [M - CH₃]⁺

123 [M - I]⁺

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the

resulting ions. The loss of a methyl radical from the methoxy group is a common fragmentation

pathway for methoxy-substituted aromatic compounds. The cleavage of the C-I bond to lose an

iodine radical is also a highly probable fragmentation due to the relative weakness of this bond.

Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an EI mass spectrum would be:

Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole).
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Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Key Data
To further aid in the understanding of the spectroscopic data, the following diagrams illustrate

the molecular structure and a proposed mass spectrometry fragmentation pathway.

Caption: Molecular structure of 5-Iodo-4-methoxypyridin-2-amine.
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Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-Iodo-4-methoxypyridin-2-amine. The detailed analysis of the expected NMR, IR, and

MS spectra, along with standardized experimental protocols, serves as a valuable resource for

researchers in the fields of chemical synthesis and drug discovery. The structural insights

gained from these spectroscopic techniques are essential for confirming the identity and purity

of this important chemical intermediate, thereby ensuring the integrity of subsequent research

and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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